molecular formula C7H13NO2 B14439001 ethyl N-methyl-N-prop-2-enylcarbamate CAS No. 77116-78-0

ethyl N-methyl-N-prop-2-enylcarbamate

Cat. No.: B14439001
CAS No.: 77116-78-0
M. Wt: 143.18 g/mol
InChI Key: CQVRHUBCYVCCKO-UHFFFAOYSA-N
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Description

Ethyl N-methyl-N-prop-2-enylcarbamate is a carbamate derivative characterized by a carbonyl group linked to an oxygen atom and an amine moiety substituted with methyl and prop-2-enyl (allyl) groups. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The compound’s structure includes:

  • Ethyl group (C₂H₅-O): Enhances lipophilicity and influences solubility in organic solvents.
  • Methyl group (CH₃): Provides steric and electronic effects on reactivity.
  • Prop-2-enyl group (CH₂=CHCH₂): Introduces unsaturation, enabling participation in polymerization or addition reactions.

Carbamates are widely used in pharmaceuticals, agrochemicals, and material science due to their versatility.

Properties

CAS No.

77116-78-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl N-methyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C7H13NO2/c1-4-6-8(3)7(9)10-5-2/h4H,1,5-6H2,2-3H3

InChI Key

CQVRHUBCYVCCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-methyl-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of N-methyl-N-prop-2-enylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-prop-2-enylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares ethyl N-methyl-N-prop-2-enylcarbamate with analogous compounds, highlighting substituent-driven variations in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₇H₁₃NO₂ 143.18 Ethyl, methyl, prop-2-enyl Synthetic intermediate; potential agrochemical/pharma use
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.20 Phenyl, prop-2-enyl Pharmaceutical intermediates, crop protection agents
Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate C₁₃H₁₇NO₃ 235.28 Benzyl, hydroxyethyl, prop-2-enyl Material science (hydrogen bonding via -OH group)
Ethiofencarb (2-Ethylthiomethylphenyl-N-methylcarbamate) C₁₁H₁₅NO₂S 225.31 Ethylthio, phenyl, methyl Insecticide (carbamate class)
Alanycarb C₁₄H₂₃N₃O₄S 329.42 Thioether, isopropyl Broad-spectrum insecticide

Key Observations

Substituent Impact on Bioactivity: Ethiofencarb and Alanycarb contain sulfur (thioether groups), enhancing their insecticidal activity by inhibiting acetylcholinesterase in pests . This compound lacks sulfur, suggesting a different mode of action or lower toxicity.

Physical Properties :

  • The hydroxyethyl group in benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate introduces hydrogen bonding, increasing solubility in polar solvents compared to the ethyl-substituted target compound .
  • This compound’s lower molecular weight (143.18 vs. 177.20–235.28 g/mol) may improve volatility or diffusion in synthetic reactions.

Reactivity: The allyl (prop-2-enyl) group in all compared compounds enables participation in radical polymerization or Michael additions, useful in polymer chemistry or drug conjugate synthesis. this compound’s ethyl group may enhance solubility in non-polar solvents, facilitating reactions in organic phases.

Pharmaceutical and Agrochemical Potential

  • Prop-2-en-1-yl N-phenylcarbamate is employed in drug synthesis due to its carbamate group’s stability and modularity . This compound could serve a similar role but with altered pharmacokinetics from its substituents.
  • Ethiofencarb ’s efficacy as an insecticide highlights carbamates’ agrochemical relevance. The target compound’s lack of sulfur may reduce mammalian toxicity, warranting exploration as a safer alternative .

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